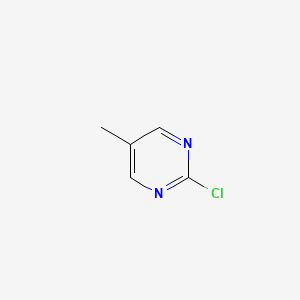

2-Chloro-5-methylpyrimidine

Description

The exact mass of the compound 2-Chloro-5-methylpyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-5-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRMCBSTMFKLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342432 | |

| Record name | 2-Chloro-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22536-61-4 | |

| Record name | 2-Chloro-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-5-METHYLPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro-5-methylpyrimidine, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document outlines its chemical properties, synthesis methodologies, and applications, with a focus on providing practical information for laboratory and development settings.

Chemical Identity and Properties

2-Chloro-5-methylpyrimidine, identified by the CAS number 22536-61-4 , is a halogenated pyrimidine derivative.[1][2][3] Its structure incorporates a chlorine atom at the 2-position and a methyl group at the 5-position of the pyrimidine ring, making it a versatile building block in organic synthesis.

Physicochemical Properties

The fundamental physicochemical properties of 2-Chloro-5-methylpyrimidine are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source |

| CAS Number | 22536-61-4 | [1][2][3] |

| Molecular Formula | C5H5ClN2 | [1][2][3] |

| Molecular Weight | 128.56 g/mol | [1][2][3] |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 89-92 °C | [4] |

| Boiling Point | 239.2 ± 9.0 °C (Predicted) | [4] |

| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol and diethyl ether. | [5][6] |

| pKa (Acidity Coefficient) | -1.03 ± 0.22 (Predicted) | [4] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of 2-Chloro-5-methylpyrimidine. Key spectral data are outlined below.

| Technique | Data Highlights | Source |

| GC-MS | Molecular Ion Peak (m/z): 128 | [2] |

| ATR-IR | Data available from Bruker Tensor 27 FT-IR | [2] |

| Raman Spectra | Data available from Bruker MultiRAM Stand Alone FT-Raman Spectrometer | [2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.33 (s, 3H), 8.47 (s, 2H) | [4][5] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.27 (t, J=0.8 Hz, 3H), 8.63 (d, J=0.9 Hz, 2H) | [4] |

Synthesis and Experimental Protocols

2-Chloro-5-methylpyrimidine is typically synthesized from 2,4-dichloro-5-methylpyrimidine through a selective reduction (dechlorination) reaction. Several methods have been reported, primarily utilizing zinc powder as the reducing agent in various solvent systems.

General Synthesis Workflow

The synthesis generally follows the pathway of reducing the more reactive chlorine atom at the 4-position of the pyrimidine ring.

Caption: General synthesis workflow for 2-Chloro-5-methylpyrimidine.

Detailed Experimental Protocols

Below are detailed methodologies for the synthesis of 2-Chloro-5-methylpyrimidine.

Method 1: Reduction in Water [4]

-

Reaction Setup: A suspension of 2,4-dichloro-5-methylpyrimidine (50.0 g, 307 mmol) and freshly activated zinc powder (59.8 g, 920 mmol) in water (500 mL) is prepared in a suitable reaction vessel.

-

Reaction Execution: The mixture is heated to reflux and maintained for 3 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the starting material is consumed, the reaction mixture is cooled to room temperature.

-

Filtration and Extraction: The mixture is filtered through a pad of Celite, and the filter cake is rinsed with chloroform (CHCl₃, 500 mL). The phases of the filtrate are separated.

-

Purification: The organic phase is washed with brine (300 mL), dried over magnesium sulfate (MgSO₄), filtered, and concentrated under vacuum to yield the product.

Method 2: Reduction in a Benzene/Water Biphasic System [4][5]

-

Reaction Setup: To a stirred solution of 2,4-dichloro-5-methylpyrimidine (4.00 g, 24.5 mmol) in a mixture of benzene (16.0 mL) and water (40.0 mL), add zinc powder (4.81 g, 73.6 mmol) and ammonia (8.80 mL, 24.5 mmol).

-

Reaction Execution: The reaction mixture is heated at reflux for 18 hours.

-

Work-up and Extraction: After cooling, the mixture is filtered through a Celite pad. The filtrate is extracted with diethyl ether (Et₂O).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The residue is then purified by silica gel column chromatography (eluent: hexane:EtOAc = 1:1).

Method 3: Reduction in Tetrahydrofuran (THF) [4]

-

Reaction Setup: A mixture of 2,4-dichloro-5-methylpyrimidine (25.0 g, 153 mmol) and zinc powder (30.1 g, 460 mmol) in THF (125 mL) is prepared.

-

Reaction Execution: The mixture is heated to reflux. A solution of acetic acid (9.21 g, 153 mmol) in THF (20 mL) is added dropwise over 1 hour. After 1.5 hours at reflux, an additional portion of acetic acid (3.93 g, 65.5 mmol) in THF (12.5 mL) is added over 10 minutes. The mixture is then refluxed for an additional hour.

-

Work-up and Purification: The specific work-up and purification for this method would typically involve filtration to remove zinc salts, followed by extraction and solvent removal.

Applications in Research and Drug Development

2-Chloro-5-methylpyrimidine serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[4] Its applications are primarily in the pharmaceutical and agrochemical industries.

-

Antimetabolite and Antitumor Drugs: It is widely used in the synthesis of compounds designed to interfere with metabolic pathways, a common strategy in cancer therapy.[4]

-

Targeted Drug Delivery: Modifications of the 2-Chloro-5-methylpyrimidine scaffold, such as the introduction of porphyrin compounds, have been explored to facilitate the targeted delivery of cytotoxic agents to cancer cells.[4] This approach aims to increase the efficacy of the drug while minimizing side effects on healthy tissues.

-

Suzuki Coupling Reactions: The chloro-substituent on the pyrimidine ring makes it a suitable substrate for Suzuki and other cross-coupling reactions.[4] This allows for the straightforward introduction of various aryl and heteroaryl groups, enabling the construction of complex molecular architectures.

-

Catalysis: The compound itself can be used as a catalyst in certain chemical transformations.[4]

-

Agrochemicals: It is a building block for various herbicides and fungicides.[6]

Safety and Handling

2-Chloro-5-methylpyrimidine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Classification[2][4]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.

-

Skin and Body Protection: Laboratory coat.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.[6]

References

- 1. 2-CHLORO-5-METHYLPYRIMIDINE | CAS 22536-61-4 [matrix-fine-chemicals.com]

- 2. 2-Chloro-5-methylpyrimidine | C5H5ClN2 | CID 581719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Chloro-5-methylpyrimidine | 22536-61-4 [chemicalbook.com]

- 6. innospk.com [innospk.com]

physical and chemical properties of 2-Chloro-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of 2-Chloro-5-methylpyrimidine (CAS No: 22536-61-4). It is a pivotal heterocyclic building block utilized extensively in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. This document consolidates essential data, experimental protocols, and key applications to support ongoing research and development efforts.

Core Properties and Data

2-Chloro-5-methylpyrimidine is a solid at room temperature, appearing as a white to light yellow crystalline powder. Its structural and physical properties are summarized below.

Compound Identification

| Identifier | Value |

| IUPAC Name | 2-chloro-5-methylpyrimidine |

| CAS Number | 22536-61-4 |

| Molecular Formula | C₅H₅ClN₂ |

| SMILES | CC1=CN=C(N=C1)Cl |

| InChIKey | APRMCBSTMFKLEI-UHFFFAOYSA-N |

Physicochemical Properties

The following table summarizes the key physicochemical data for 2-Chloro-5-methylpyrimidine. It is important to note that while the melting point is well-documented, the boiling point and density are primarily available as predicted values.

| Property | Value | Source(s) |

| Molecular Weight | 128.56 g/mol | [1][2] |

| Physical State | Solid, white to light yellow powder/crystal | |

| Melting Point | 89-92 °C | [1] |

| Boiling Point | 239.2 ± 9.0 °C (Predicted) | [1] |

| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -1.03 ± 0.22 (Predicted) | [1] |

| Water Solubility | Slightly soluble | [3] |

| Organic Solvent Solubility | Soluble in Chloroform, Diethyl ether, Ethyl acetate, THF, Benzene, Dichloromethane | [1][3] |

Spectral Data

| Spectrum Type | Details |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.63 (d, J=0.9 Hz, 2H), 2.27 (t, J=0.8 Hz, 3H) |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.40 (s, 2H), 2.25 (s, 3H) |

| LCMS | m/z 129.3 (M+1) |

Chemical Reactivity and Applications

2-Chloro-5-methylpyrimidine is a versatile intermediate primarily due to the reactivity of the chlorine atom at the 2-position of the pyrimidine ring. This site is susceptible to nucleophilic substitution, making it a key component for building more complex molecules.

Role in Pharmaceutical Synthesis

The pyrimidine scaffold is a cornerstone in medicinal chemistry. 2-Chloro-5-methylpyrimidine serves as a crucial starting material for the synthesis of various therapeutic agents, particularly kinase inhibitors used in oncology.[1]

-

EGFR Inhibitors: Many epidermal growth factor receptor (EGFR) inhibitors, used in targeted cancer therapy, are based on a pyrimidine core. The 2-chloro group allows for the coupling of aniline derivatives to form the 2-aminopyrimidine structure essential for binding to the ATP pocket of the EGFR kinase domain.

-

Dasatinib Synthesis: While not a direct precursor in all reported routes, related chloropyrimidine structures are fundamental to the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).

Role in Agrochemical Synthesis

This compound is also a valuable intermediate in the development of modern agrochemicals. Its derivatives are used to create effective herbicides and fungicides, contributing to crop protection solutions.

Biological Activity and Signaling Pathways

While 2-Chloro-5-methylpyrimidine itself is not a biologically active end-product, the pyrimidine core it provides is integral to the function of numerous drugs that target critical cellular signaling pathways. Its most prominent role is as a scaffold for inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway .

Overexpression or mutation of EGFR is a key driver in many cancers. Pyrimidine-based inhibitors function by competing with ATP for the binding site in the EGFR's intracellular tyrosine kinase domain. This inhibition blocks the receptor's autophosphorylation and subsequent activation of downstream pro-survival pathways, such as the PI3K/Akt/mTOR and RAS/MEK/ERK pathways, ultimately leading to reduced cancer cell proliferation and survival.

Experimental Protocols

The most common synthetic route to 2-Chloro-5-methylpyrimidine involves the selective de-chlorination of 2,4-dichloro-5-methylpyrimidine using zinc powder as a reducing agent. Several variations of this protocol exist, differing primarily in the solvent system used.

Synthesis via De-chlorination in Water (Method 1)

This protocol is a straightforward and environmentally conscious method utilizing water as the solvent.

Materials:

-

2,4-dichloro-5-methylpyrimidine (50.0 g, 307 mmol)

-

Activated Zinc Powder (59.8 g, 920 mmol)

-

Deionized Water (500 mL)

-

Chloroform (CHCl₃)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

A suspension of 2,4-dichloro-5-methylpyrimidine (50.0 g) and activated zinc powder (59.8 g) in water (500 mL) is prepared in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

The mixture is heated to reflux and maintained for 3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After the starting material is consumed, the reaction mixture is cooled to room temperature.

-

The cooled mixture is filtered through a pad of Celite to remove zinc solids. The filter cake is rinsed with chloroform (500 mL).

-

The filtrate is transferred to a separatory funnel, and the organic phase is separated.

-

The organic phase is washed with brine (300 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the product.

-

Expected Yield: 30.6 g (78%) of 2-Chloro-5-methylpyrimidine as a beige powder.[1]

Purification

For analyses requiring higher purity, the crude product can be further purified.

-

Recrystallization: The crude solid can be recrystallized from petroleum ether.[1]

-

Column Chromatography: Purification can be achieved using silica gel column chromatography with a hexane:ethyl acetate (e.g., 1:1) eluent system.[1][3]

Logical Relationships: A Key Chemical Intermediate

2-Chloro-5-methylpyrimidine's primary value lies in its role as a versatile building block. The diagram below illustrates its central position in the synthetic pathways leading to diverse, high-value chemical entities.

Safety and Handling

2-Chloro-5-methylpyrimidine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Signal Word: Warning.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use a suitable respirator if dust is generated.

-

Handling: Avoid dust formation. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.

This guide is intended for informational purposes for qualified research professionals. Always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to 2-Chloro-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Chloro-5-methylpyrimidine, a key heterocyclic intermediate in the development of novel therapeutic agents and other specialized chemicals.

Core Compound Properties

2-Chloro-5-methylpyrimidine is a substituted pyrimidine ring that serves as a versatile building block in organic synthesis. Its reactivity and structural features make it a valuable precursor for a range of more complex molecules.

Chemical Structure

-

IUPAC Name: 2-chloro-5-methylpyrimidine

-

Molecular Formula: C₅H₅ClN₂

-

SMILES: Cc1cncc(n1)Cl

-

InChI: InChI=1S/C5H5ClN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3

Physicochemical Data

The quantitative properties of 2-Chloro-5-methylpyrimidine are summarized in the table below, providing a clear reference for experimental design and evaluation.

| Property | Value | Source |

| Molecular Weight | 128.56 g/mol | [1][2][3] |

| CAS Number | 22536-61-4 | [4] |

| Physical State | White to light yellow solid/powder | |

| Melting Point | 89-92 °C | [1] |

| Boiling Point | 239.2 ± 9.0 °C (Predicted) | [1] |

| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -1.03 ± 0.22 (Predicted) | [1] |

Synthesis and Experimental Protocols

2-Chloro-5-methylpyrimidine is commonly synthesized via the selective reduction of 2,4-dichloro-5-methylpyrimidine. Several methods exist, with variations in solvent systems and reaction conditions. Below is a detailed, representative experimental protocol.

Synthesis of 2-Chloro-5-methylpyrimidine from 2,4-dichloro-5-methylpyrimidine

This protocol describes the synthesis using zinc powder for selective dechlorination at the 4-position.

Materials:

-

2,4-dichloro-5-methylpyrimidine

-

Zinc powder (newly activated, acid-washed recommended)

-

Water or a mixture of Benzene and Water

-

Ammonia (for some protocol variations)

-

Diatomaceous earth (Celite)

-

Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a stirred solution of 2,4-dichloro-5-methylpyrimidine (e.g., 4.00 g, 24.5 mmol) dissolved in a solvent mixture of benzene (16.0 mL) and water (40.0 mL), add zinc powder (4.81 g, 73.6 mmol) and ammonia (8.80 mL, 24.5 mmol) sequentially at room temperature.[1]

-

Reflux: Heat the reaction mixture to reflux and maintain for 18 hours.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the zinc powder and other solids.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with an organic solvent such as diethyl ether (Et₂O).[1] Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine (saturated aqueous NaCl solution), and then dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (1:1) eluent system to afford the pure 2-chloro-5-methylpyrimidine as a solid.[1]

Applications in Research and Drug Development

2-Chloro-5-methylpyrimidine is a crucial intermediate in the synthesis of a wide array of biologically active compounds. Its applications span multiple domains:

-

Pharmaceutical Development: It is a key building block for synthesizing antiviral and anticancer agents.[2] The pyrimidine core is a common scaffold in medicinal chemistry. For instance, related aminopyrimidinyl compounds are foundational to the development of potent kinase inhibitors like Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor used in cancer therapy.

-

Agrochemicals: The compound is utilized in the formulation of modern herbicides and fungicides, contributing to crop protection and improved agricultural yields.[2]

-

Biochemical Research: Researchers employ this molecule to create derivatives for studying enzyme inhibition and receptor interactions, which is fundamental to understanding disease mechanisms.[2]

-

Organic Synthesis: It is used in cross-coupling reactions, such as the Suzuki coupling, to link the pyrimidine ring with other aromatic heterocycles under mild conditions.[1]

Logical Workflow: Synthesis Pathway

The following diagram illustrates the logical workflow for the synthesis of 2-Chloro-5-methylpyrimidine from its common precursor.

Caption: Synthesis workflow for 2-Chloro-5-methylpyrimidine.

References

Technical Guide: Solubility of 2-Chloro-5-methylpyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Chloro-5-methylpyrimidine

2-Chloro-5-methylpyrimidine is a heterocyclic compound widely utilized in the synthesis of various pharmaceutical agents, particularly as an intermediate for anti-metabolite and anti-tumor drugs. Its chemical structure, featuring a pyrimidine ring substituted with a chloro and a methyl group, dictates its physicochemical properties, including its solubility in different solvent systems. Understanding the solubility of this compound is critical for optimizing reaction conditions, developing purification strategies, and formulating drug products.

Solubility Profile of 2-Chloro-5-methylpyrimidine

Based on available chemical data sheets and synthesis literature, the solubility of 2-Chloro-5-methylpyrimidine is qualitatively understood. The compound is generally characterized by its solubility in various organic solvents and slight solubility in water. A summary of this information is presented below.

Table 1: Qualitative Solubility of 2-Chloro-5-methylpyrimidine

| Solvent | Solubility | Reference |

| Water | Slightly Soluble | [1] |

| Ethanol | Soluble | |

| Diethyl Ether | Soluble | [1] |

| Dichloromethane | Soluble | |

| Chloroform | Soluble | |

| Benzene | Soluble in a mixture with water for reaction purposes | [1] |

| Hexane / Ethyl Acetate | Used as an eluent in column chromatography, implying solubility | [1] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified in the available literature. Researchers should determine the quantitative solubility for their specific applications.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method such as the shake-flask method is recommended. This protocol outlines the steps to determine the equilibrium solubility of 2-Chloro-5-methylpyrimidine in a given organic solvent at a specific temperature.

Objective: To determine the quantitative solubility of 2-Chloro-5-methylpyrimidine in a selected organic solvent at a controlled temperature.

Materials:

-

2-Chloro-5-methylpyrimidine (solid)

-

Selected organic solvent (e.g., ethanol, dichloromethane)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-Chloro-5-methylpyrimidine to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Dilute a known aliquot of the saturated solution with the appropriate solvent in a volumetric flask to a concentration suitable for the analytical method.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of 2-Chloro-5-methylpyrimidine.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the experimental samples.

-

-

Data Calculation:

-

Calculate the concentration of 2-Chloro-5-methylpyrimidine in the saturated solution from the analytical results and the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 2-Chloro-5-methylpyrimidine.

Caption: Workflow for determining the quantitative solubility of a solid compound.

Conclusion

While the precise quantitative solubility of 2-Chloro-5-methylpyrimidine in various organic solvents is not extensively documented, its qualitative solubility is established, indicating its utility in organic synthesis. For applications requiring exact solubility data, the provided experimental protocol offers a reliable method for its determination. This information is invaluable for researchers and professionals in drug development for process optimization, formulation, and ensuring the quality and efficacy of the final active pharmaceutical ingredient.

References

Spectral Analysis of 2-Chloro-5-methylpyrimidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-chloro-5-methylpyrimidine (CAS No. 22536-61-4), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

2-Chloro-5-methylpyrimidine has a molecular formula of C₅H₅ClN₂ and a molecular weight of 128.56 g/mol . A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and elucidation of its role in reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 2-chloro-5-methylpyrimidine by providing information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR Spectral Data

Proton NMR data provides insights into the number and types of hydrogen atoms present in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 8.63 | Doublet (d) | 2H | H4, H6 | DMSO-d₆ |

| 2.27 | Triplet (t) | 3H | -CH₃ | DMSO-d₆ |

| 8.47 | Singlet (s) | 2H | H4, H6 | CDCl₃ |

| 2.33 | Singlet (s) | 3H | -CH₃ | CDCl₃ |

| 8.40 | Singlet (s) | 2H | H4, H6 | CDCl₃ |

| 2.25 | Singlet (s) | 3H | -CH₃ | CDCl₃ |

Note: Variations in chemical shifts and multiplicities can occur due to different solvents and experimental conditions.[1][2]

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 158.5 | C4, C6 |

| 157.0 | C2 |

| 131.0 | C5 |

| 17.5 | -CH₃ |

Note: These values are predicted and may differ from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The ATR-IR spectrum of 2-chloro-5-methylpyrimidine was obtained using a Bruker Tensor 27 FT-IR instrument.[3]

| Wavenumber (cm⁻¹) | Interpretation |

| ~3050 | C-H stretching (aromatic) |

| ~2950 | C-H stretching (methyl) |

| ~1570 | C=N stretching (pyrimidine ring) |

| ~1470 | C=C stretching (pyrimidine ring) |

| ~1420 | C-H bending (methyl) |

| ~850 | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Mass Spectral Data

The GC-MS analysis of 2-chloro-5-methylpyrimidine reveals the following key fragments:

| m/z | Interpretation |

| 128 | Molecular ion [M]⁺ |

| 93 | [M - Cl]⁺ |

| 66 | [C₄H₄N]⁺ |

The top peak in the mass spectrum is observed at m/z 128, corresponding to the molecular ion.[3]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for 2-chloro-5-methylpyrimidine.

NMR Spectroscopy

A sample of 2-chloro-5-methylpyrimidine is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

IR Spectroscopy

The IR spectrum is obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Mass Spectrometry

The sample is introduced into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the components of the sample, and the MS records the mass spectrum of the eluted 2-chloro-5-methylpyrimidine.

Visualizations

The following diagrams illustrate the relationships between the spectral data and the experimental workflow.

Caption: Relationship between chemical structure and spectral data.

Caption: Generalized experimental workflow for spectral analysis.

References

An In-Depth Technical Guide to 2-Chloro-5-methylpyrimidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylpyrimidine is a pivotal heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. While the specific historical details of its initial discovery are not extensively documented, its significance has grown in tandem with the expanding field of medicinal and agrochemical research. Pyrimidine derivatives, in general, have been a subject of scientific inquiry since the late 19th century, with their diverse biological activities driving continuous exploration. 2-Chloro-5-methylpyrimidine has emerged as a key intermediate, particularly in the development of pharmaceuticals, including antiviral and anticancer agents, as well as in the formulation of herbicides and fungicides.[1] Its unique molecular structure, featuring a reactive chlorine atom and a methyl group on the pyrimidine ring, makes it a versatile reagent for introducing this scaffold into more complex molecules. This guide provides a comprehensive overview of its synthesis, chemical and physical properties, and significant applications in drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Chloro-5-methylpyrimidine is essential for its effective use in synthesis and research. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₂ | [2][3] |

| Molecular Weight | 128.56 g/mol | [2][3][4] |

| CAS Number | 22536-61-4 | [2][4] |

| Melting Point | 89-92 °C | [4] |

| Boiling Point | 239.2 ± 9.0 °C (Predicted) | [4][5] |

| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa (Acidity Coefficient) | -1.03 ± 0.22 (Predicted) | [4] |

| Appearance | White to light yellow powder or crystal | |

| Solubility | Slightly soluble in water | [6] |

Synthesis of 2-Chloro-5-methylpyrimidine

The most common and well-documented method for the synthesis of 2-Chloro-5-methylpyrimidine involves the selective reduction of 2,4-dichloro-5-methylpyrimidine. Several variations of this procedure exist, primarily utilizing zinc powder as the reducing agent in different solvent systems.

General Synthesis Pathway

The overall reaction for the synthesis of 2-Chloro-5-methylpyrimidine from 2,4-dichloro-5-methylpyrimidine is depicted below.

Detailed Experimental Protocols

Below are detailed methodologies for the synthesis of 2-Chloro-5-methylpyrimidine, adapted from published procedures.[4]

Method 1: Synthesis in Water

-

Reactants:

-

2,4-dichloro-5-methylpyrimidine (50.0 g, 307 mmol)

-

Activated zinc powder (59.8 g, 920 mmol)

-

Water (500 mL)

-

-

Procedure:

-

A suspension of 2,4-dichloro-5-methylpyrimidine and freshly activated (acid-washed) zinc in water is prepared in a suitable reaction vessel.

-

The mixture is heated to reflux and maintained for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

After completion, the reaction mixture is cooled to room temperature.

-

The mixture is filtered through a pad of Celite, and the filter cake is rinsed with chloroform (500 mL).

-

The phases of the filtrate are separated, and the organic phase is washed with brine (300 mL).

-

The organic layer is dried over magnesium sulfate (MgSO₄), filtered, and concentrated under vacuum to yield the product.

-

-

Yield: 30.6 g (78%) of 2-Chloro-5-methylpyrimidine as a beige powder.[4]

Method 2: Synthesis in a Benzene/Water Mixture with Ammonia

-

Reactants:

-

2,4-dichloro-5-methylpyrimidine (4.00 g, 24.5 mmol)

-

Zinc powder (4.81 g, 73.6 mmol)

-

Ammonia (8.80 mL, 24.5 mmol)

-

Benzene (16.0 mL)

-

Water (40.0 mL)

-

-

Procedure:

-

To a stirred solution of 2,4-dichloro-5-methylpyrimidine in a mixture of benzene and water, zinc powder and ammonia are added sequentially at room temperature.

-

The reaction mixture is heated to reflux and maintained for 18 hours.

-

After cooling to room temperature, the mixture is filtered through a pad of diatomaceous earth.

-

The filtrate is extracted with diethyl ether (Et₂O).

-

The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 1:1).

-

-

Yield: 2.44 g (77%) of 2-Chloro-5-methylpyrimidine as a yellow oil.[6]

Applications in Drug Development

2-Chloro-5-methylpyrimidine is a valuable intermediate in the pharmaceutical industry, primarily for the synthesis of anti-metabolite and anti-tumor drugs.[4] Its structure allows for further modifications, such as the introduction of short peptides, glucose, or nitroxide free radicals, to enhance the therapeutic properties of the final compounds.[4] For instance, it has been used in the development of porphyrin-based compounds that show selective affinity for cancer cells, potentially leading to more targeted cancer therapies.[4] The reactivity of the chlorine atom facilitates nucleophilic substitution reactions, enabling the coupling of the pyrimidine ring to other molecular scaffolds, a common strategy in the design of novel drug candidates. Furthermore, it plays a role in the synthesis of compounds used in biochemical research to study enzyme inhibitors and receptor interactions, thereby aiding in the elucidation of biological processes and disease mechanisms.[1] The versatility of 2-Chloro-5-methylpyrimidine also extends to its use in Suzuki coupling reactions, allowing for the formation of carbon-carbon bonds with other aromatic heterocycles under mild conditions.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Chloro-5-methylpyrimidine | C5H5ClN2 | CID 581719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Chloro-5-methylpyrimidine | CAS#:22536-61-4 | Chemsrc [chemsrc.com]

- 6. 2-Chloro-5-methylpyrimidine | 22536-61-4 [chemicalbook.com]

The Rising Therapeutic Potential of 2-Chloro-5-methylpyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and various therapeutic agents.[1] Among the vast array of pyrimidine-based structures, 2-Chloro-5-methylpyrimidine has emerged as a particularly versatile and valuable building block in the synthesis of novel drug candidates.[2] Its unique electronic properties and reactive chlorine atom allow for facile derivatization, enabling the exploration of diverse chemical spaces and the development of molecules with a wide spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth overview of the biological activities of 2-Chloro-5-methylpyrimidine derivatives, with a focus on their applications in oncology, neurology, and infectious diseases. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and chemical workflows to support ongoing research and drug development efforts.

Synthetic Strategies: Building a Diverse Chemical Library

The synthetic utility of 2-Chloro-5-methylpyrimidine lies in the reactivity of the chlorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution (SNAr), and its amenability to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the introduction of a wide variety of substituents, leading to the creation of large and diverse compound libraries for biological screening.

A general workflow for the synthesis of 2-Chloro-5-methylpyrimidine derivatives often involves a multi-step process that can be adapted to generate a wide array of analogs. The following diagram illustrates a common synthetic approach.

Biological Activities of 2-Chloro-5-methylpyrimidine Derivatives

Derivatives of 2-Chloro-5-methylpyrimidine have demonstrated a remarkable range of biological activities, with significant potential in several therapeutic areas.

Anticancer Activity

A predominant area of investigation for these derivatives is oncology. Numerous studies have highlighted their potent antiproliferative effects against a variety of cancer cell lines.[3][4] The mechanism of action is often tied to the inhibition of key cellular signaling pathways involved in cancer progression.

For instance, certain 2,5-substituted pyrimidines have been synthesized and evaluated as binders of gankyrin, an oncoprotein that is overexpressed in many cancers and promotes cell proliferation. These compounds have shown modest to potent antiproliferative activity against human lung carcinoma (A549) and breast cancer (MCF7) cells.

| Compound | A549 IC50 (µM) | MCF7 IC50 (µM) | Reference |

| 1 | 45.6 (±9.7) | 35.3 (±3.2) | |

| 130 | >50 | 17.2 (±0.9) | |

| cjoc42 | >50 | >50 |

Furthermore, the 2-Chloro-5-methylpyrimidine scaffold has been utilized to develop potent kinase inhibitors, a major class of anticancer drugs.

Kinase Inhibition

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a common driver of cancer.[5] Derivatives of 2-Chloro-5-methylpyrimidine have been successfully employed as scaffolds for the development of potent inhibitors of various kinases.

A notable example is the development of a series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides as dual Src/Abl kinase inhibitors.[6] These compounds exhibited excellent antiproliferative activity against cancer cell lines, with one derivative, BMS-354825 (Dasatinib), eventually becoming an approved drug for the treatment of chronic myelogenous leukemia (CML).[6]

Another study led to the discovery of CHMFL-ALK/EGFR-050, a potent dual inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR).[7] This compound demonstrated significant inhibition of proliferation in non-small cell lung cancer (NSCLC) cell lines and suppressed tumor growth in xenograft models.[7]

The following diagram illustrates the simplified signaling pathway of a dual Src/Abl kinase inhibitor.

Ligands for Nicotinic Acetylcholine Receptors (nAChRs)

Beyond oncology, derivatives of 2-Chloro-5-methylpyrimidine have shown high affinity for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. A novel series of compounds based on this scaffold was developed as potential positron emission tomography (PET) imaging agents for nAChRs. These derivatives displayed very high in vitro binding affinities.

| Compound | nAChR Ki (pM) | Reference |

| 3b | 28 | |

| 6b | 23 |

Other Biological Activities

The versatility of the 2-Chloro-5-methylpyrimidine core has led to its use in the development of agents with other biological activities, including:

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of 2-Chloro-5-methylpyrimidine derivatives.

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., A549, MCF7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

2-Chloro-5-methylpyrimidine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cells in their exponential growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for measuring the inhibitory activity of compounds against a specific kinase. Luminescence-based assays that quantify ADP production are common.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Test compounds

-

Kinase assay buffer

-

ADP detection reagents (e.g., ADP-Glo™)

-

White opaque 96-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

Kinase Reaction Setup: In a 96-well plate, add the test compound and the kinase. Allow a pre-incubation period (e.g., 10-15 minutes) at room temperature for the compound to bind to the kinase.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial ADP detection kit according to the manufacturer's instructions. This typically involves a two-step process to deplete unused ATP and then convert ADP to ATP, which is used to generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Suzuki-Miyaura Cross-Coupling Reaction

This is a general protocol for the synthesis of aryl- or heteroaryl-substituted pyrimidines from 2-Chloro-5-methylpyrimidine.

Materials:

-

2-Chloro-5-methylpyrimidine

-

Aryl- or heteroaryl-boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Reaction vessel (e.g., microwave vial or round-bottom flask)

Procedure:

-

Reaction Setup: To a reaction vessel, add 2-Chloro-5-methylpyrimidine (1 equivalent), the boronic acid/ester (1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Solvent Addition: Add the degassed solvent to the reaction vessel.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction can be performed using conventional heating (e.g., reflux) or microwave irradiation for shorter reaction times. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic solvent system is used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine derivative.

Conclusion

2-Chloro-5-methylpyrimidine has proven to be a highly valuable and versatile scaffold in modern drug discovery. The ease of its derivatization through established synthetic methodologies has enabled the generation of a multitude of compounds with significant biological activities. The derivatives have shown particular promise as anticancer agents, acting through various mechanisms including the inhibition of key protein kinases and oncoproteins. Furthermore, their potential as high-affinity ligands for neuronal receptors opens up avenues for the development of novel diagnostics and therapeutics for neurological disorders. The continued exploration of the chemical space around the 2-Chloro-5-methylpyrimidine core, guided by a deeper understanding of its structure-activity relationships, is expected to yield a new generation of potent and selective therapeutic agents. This guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable chemical entity.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Unveiling New Therapeutic Avenues: A Technical Guide to 2-Chloro-5-methylpyrimidine Analogs as Potent Anticancer Agents

For Immediate Release

[City, State] – December 28, 2025 – A comprehensive technical guide released today sheds new light on the promising anticancer potential of 2-chloro-5-methylpyrimidine analogs, identifying key therapeutic targets and detailing the experimental frameworks for their evaluation. This in-depth whitepaper, geared towards researchers, scientists, and drug development professionals, consolidates current research, presenting a clear roadmap for future investigations into this important class of molecules. The guide highlights the potential of these analogs to inhibit critical signaling pathways involved in cancer progression, including those mediated by USP1/UAF1, VEGFR-2, and Mer/c-Met kinases.

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, and the strategic substitution at the 2, 4, and 5 positions of the pyrimidine ring has yielded a diverse library of analogs with significant cytotoxic activity against a range of cancer cell lines. This guide provides a structured overview of the quantitative data from various studies, facilitating a comparative analysis of the potency of these compounds.

Key Therapeutic Targets and Mechanisms of Action

Research into 2-chloro-5-methylpyrimidine analogs has pinpointed several key proteins and signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

1. USP1/UAF1 Deubiquitinase Complex: The ubiquitin-specific protease 1 (USP1) in complex with USP1-associated factor 1 (UAF1) plays a critical role in the DNA damage response and homologous recombination repair.[1] Inhibition of this complex can lead to the accumulation of DNA damage and subsequent apoptosis in cancer cells. Analogs of 2-chloro-5-methylpyrimidine have been investigated for their potential to disrupt this pathway, making it a promising target for sensitizing cancer cells to chemotherapy.

2. VEGFR-2 Kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[2][3] By inhibiting VEGFR-2, 2-chloro-5-methylpyrimidine analogs can effectively cut off the tumor's blood supply, leading to growth arrest and regression. The downstream signaling of VEGFR-2 involves critical pathways such as PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt.[2]

3. Mer/c-Met Kinases: The receptor tyrosine kinases Mer and c-Met are frequently overexpressed in various cancers and are associated with poor prognosis. Their signaling pathways, including the MAPK and PI3K/AKT pathways, are integral to cell proliferation, survival, and invasion.[4][5] Dual inhibitors targeting both Mer and c-Met represent a promising strategy to overcome resistance mechanisms, and 2-chloro-5-methylpyrimidine derivatives have shown potential in this area.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various 2-chloro-5-methylpyrimidine analogs, presenting their half-maximal inhibitory concentrations (IC50) against a panel of human cancer cell lines. This data provides a clear comparison of the potency and selectivity of different structural modifications.

| Compound ID | Target/Class | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1 | USP1/UAF1 Inhibitor | Non-Small Cell Lung Cancer | Varies | [6] |

| Series 2 | VEGFR-2 Inhibitor | Hepatocellular Carcinoma (BEL-7402) | < 0.10 | [7] |

| Compound 7gc | VEGFR-2 Inhibitor | Various Human Cancer Cell Lines | 0.024 - 0.55 | [7] |

| Series 3 | Mer/c-Met Dual Inhibitor | HepG2, MDA-MB-231, HCT116 | Varies | [5] |

| CHMFL-ALK/EGFR-050 | ALK/EGFR Dual Inhibitor | NSCLC Cell Lines | Varies | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2-chloro-5-methylpyrimidine analogs.

Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives (General Procedure)

A mixture of 2,4-dichloropyrimidine (1 mmol) and the corresponding amine (1.1 mmol) in a suitable solvent (e.g., ethanol, isopropanol) is subjected to microwave irradiation at a specific temperature and time. After completion of the reaction (monitored by TLC), the mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the desired product. Further purification can be achieved by recrystallization or column chromatography.[9]

Cell Viability (MTT) Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[2]

-

Compound Treatment: Cells are treated with various concentrations of the synthesized compounds and incubated for a further 48-72 hours.[2]

-

MTT Addition: MTT solution (2 mg/mL) is added to each well, and the plates are incubated for 1.5 hours at 37°C.[2]

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[2]

-

Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.[2] The IC50 value is calculated from the dose-response curve.

In Vitro Kinase Assay (General Protocol for VEGFR-2, Mer/c-Met)

-

Reaction Setup: The kinase reaction is initiated by mixing the recombinant kinase enzyme, a specific peptide substrate, ATP, and the test compound in a kinase assay buffer.[10][11]

-

Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes).[10]

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as luminescence-based assays (e.g., Kinase-Glo®) or TR-FRET.[10][12]

-

Data Analysis: The percentage of kinase inhibition is calculated, and the IC50 value is determined from the dose-response curve.

USP1/UAF1 Deubiquitination Assay

-

Reaction Mixture: The deubiquitination reaction is performed by incubating the purified USP1-UAF1 complex with a ubiquitinated substrate (e.g., Ub-AMC, K63-linked diubiquitin) in a reaction buffer.[13]

-

Inhibitor Addition: Test compounds are added at various concentrations to assess their inhibitory effect.

-

Incubation and Quenching: The reaction is incubated at 37°C and then quenched by adding a sample buffer.[13]

-

Analysis: The reaction products are analyzed by SDS-PAGE and visualized by Coomassie staining or western blotting to determine the extent of deubiquitination.[7]

Western Blot Analysis of Signaling Pathways

-

Cell Lysis: Cancer cells treated with the test compounds are lysed to extract total proteins.[14]

-

Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[15]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of VEGFR-2, Akt, ERK) overnight at 4°C.[14]

-

Secondary Antibody and Detection: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.[5]

Visualizing the Pathways and Workflows

To further elucidate the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.

Caption: USP1/UAF1 Signaling Pathway Inhibition.

Caption: VEGFR-2 Signaling Pathway Inhibition.

Caption: Experimental Workflow for Analog Evaluation.

Conclusion

The continued exploration of 2-chloro-5-methylpyrimidine analogs represents a highly promising frontier in the development of novel anticancer therapeutics. The ability of these compounds to target multiple, critical signaling pathways provides a strong rationale for their further investigation. This technical guide serves as a valuable resource for the scientific community, providing a consolidated knowledge base to accelerate the discovery and development of the next generation of pyrimidine-based cancer drugs. The detailed protocols and structured data presentation are intended to facilitate reproducible research and foster innovation in this critical area of oncology.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. MTT (Assay protocol [protocols.io]

- 3. broadpharm.com [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. Western blot protocol | Abcam [abcam.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-5-methylpyrimidine

For Immediate Release

This document provides a comprehensive technical overview of the safety, handling, and material safety data for 2-Chloro-5-methylpyrimidine (CAS No. 22536-61-4). Intended for researchers, scientists, and professionals in drug development, this guide synthesizes critical information to ensure safe laboratory practices and mitigate potential hazards associated with this compound.

Compound Identification and Properties

2-Chloro-5-methylpyrimidine is a halogenated pyrimidine derivative. Its chemical structure and key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂ | PubChem[1] |

| Molecular Weight | 128.56 g/mol | PubChem[1] |

| Appearance | White to light yellow powder or crystal | TCI America |

| Melting Point | 92.0 to 96.0 °C | TCI America |

| Boiling Point | 239.2 ± 9.0 °C at 760 mmHg | Chemsrc[2] |

| Density | 1.2 ± 0.1 g/cm³ | Chemsrc[2] |

| Flash Point | 121.5 ± 4.3 °C | Chemsrc[2] |

| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C | Chemsrc[2] |

| Solubility | Slightly soluble in water. | ChemicalBook[3] |

| LogP | 0.82 | Chemsrc[2] |

Hazard Identification and Classification

2-Chloro-5-methylpyrimidine is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4][5] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4][5] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4] |

Pictograms:

Toxicology Profile

| Toxicity Endpoint | Value |

| Acute Oral Toxicity (LD50) | Data not available |

| Acute Dermal Toxicity (LD50) | Data not available |

| Acute Inhalation Toxicity (LC50) | Data not available |

Experimental Protocols

Standard methodologies for assessing the hazards of chemical compounds like 2-Chloro-5-methylpyrimidine are outlined below. These are generalized protocols and should be adapted based on specific institutional guidelines and regulatory requirements.

a) Acute Oral Toxicity (OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of the substance.

-

Methodology: A stepwise procedure is used with a small number of animals (typically rats). A starting dose of 300 mg/kg is administered to a group of animals.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Endpoint: The procedure allows for the determination of the LD50 value and the GHS hazard classification.

b) Skin Irritation/Corrosion (OECD Guideline 404)

-

Objective: To assess the potential of the substance to cause skin irritation or corrosion.

-

Methodology: A small amount of the test substance (0.5 g) is applied to a shaved area of the skin of a test animal (typically a rabbit) under a gauze patch.

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Endpoint: The severity of the skin reactions is scored to determine the irritation potential.

c) Eye Irritation/Corrosion (OECD Guideline 405)

-

Objective: To evaluate the potential of the substance to cause serious eye damage or irritation.

-

Methodology: A small amount of the test substance (0.1 g) is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit). The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specified intervals.

-

Endpoint: The severity of eye lesions is scored to classify the substance's irritation potential.

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage are paramount to minimizing exposure risks.

| Aspect | Recommendation |

| Ventilation | Use only in a well-ventilated area, preferably in a chemical fume hood. |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid dust formation. Do not breathe dust. Wash hands thoroughly after handling. |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Store locked up. |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and protective clothing. |

| Respiratory Protection | If engineering controls are not sufficient, use a NIOSH-approved respirator for dusts. |

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Measure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire and Explosion Hazard Data

| Parameter | Information |

| Flammability | Combustible solid. |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Hazardous Combustion Products | Carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas. |

| Fire Fighting Procedures | Wear self-contained breathing apparatus (SCBA) and full protective gear. |

Accidental Release Measures

| Action | Procedure |

| Personal Precautions | Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas. |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains. |

| Methods for Cleaning Up | Sweep up and shovel into a suitable container for disposal. Avoid generating dust. |

Ecological Information

There is no data available regarding the ecotoxicity of 2-Chloro-5-methylpyrimidine. It is recommended to prevent its release into the environment.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Diagrams

Caption: General laboratory safety workflow for handling 2-Chloro-5-methylpyrimidine.

Caption: Logical relationship of first aid measures for different exposure routes.

References

commercial availability and suppliers of 2-Chloro-5-methylpyrimidine

An In-depth Technical Guide to 2-Chloro-5-methylpyrimidine for Researchers and Drug Development Professionals

Introduction

2-Chloro-5-methylpyrimidine (CAS No. 22536-61-4) is a halogenated heterocyclic compound that serves as a crucial and versatile building block in synthetic organic chemistry.[1] With a molecular formula of C₅H₅ClN₂ and a molecular weight of 128.56 g/mol , its structure is characterized by a pyrimidine ring substituted with a chloro group at the 2-position and a methyl group at the 5-position.[1][2] This arrangement of functional groups makes it an ideal intermediate for creating more complex molecules. It is particularly valued in the pharmaceutical and agrochemical industries for the synthesis of biologically active compounds, including antiviral agents, anticancer drugs, fungicides, and herbicides.[1][3] Its stability and reactivity are key attributes that make it a valuable component in the development of novel chemical entities.[1]

Commercial Availability and Suppliers

2-Chloro-5-methylpyrimidine is readily available from numerous chemical suppliers worldwide, catering to both research and industrial-scale needs. The compound is typically sold as a white to light yellow crystalline powder with purity levels often exceeding 97-98%.[1][4] Below is a summary of prominent suppliers and typical product specifications.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula |

| Thermo Fisher Scientific | 97% | 5 g, 25 g | 22536-61-4 | C₅H₅ClN₂ |

| Sigma-Aldrich (Merck) | ≥97% | Custom | 22536-61-4 | C₅H₅ClN₂ |

| TCI America | >98.0% (GC) | 5 g, 25 g | 22536-61-4 | C₅H₅ClN₂ |

| Santa Cruz Biotechnology | Not specified | Custom | 22536-61-4 | C₅H₅ClN₂ |

| Chem-Impex | ≥98% (GC) | Custom | 22536-61-4 | C₅H₅ClN₂ |

| BLD Pharmatech | Not specified | Custom | 22536-61-4 | C₅H₅ClN₂ |

Note: Availability, purity, and quantities are subject to change and may vary by region. Researchers should consult the suppliers' websites for the most current information.

Experimental Protocols: Synthesis Routes

Several synthetic pathways for 2-Chloro-5-methylpyrimidine have been documented, often starting from 2,4-dichloro-5-methylpyrimidine. The following protocol details a common method involving selective dechlorination using zinc powder.[3]

Protocol: Synthesis via Dechlorination of 2,4-dichloro-5-methylpyrimidine

Objective: To synthesize 2-Chloro-5-methylpyrimidine by selectively removing the chlorine atom at the 4-position of 2,4-dichloro-5-methylpyrimidine.

Materials:

-

2,4-dichloro-5-methylpyrimidine

-

Activated Zinc powder (acid-washed)

-

Water (H₂O)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Celite

-

Standard reflux and extraction glassware

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: Prepare a suspension of 2,4-dichloro-5-methylpyrimidine (1 equivalent) and activated zinc powder (approx. 3 equivalents) in water.[3]

-

Reflux: Heat the suspension to reflux and maintain for approximately 3-4 hours.[3]

-

Reaction Monitoring: Monitor the consumption of the starting material using Thin-Layer Chromatography (TLC).[3]

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove zinc residues and other solids. Rinse the filter pad with an organic solvent like chloroform.[3]

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic phase from the aqueous phase. Wash the organic layer with brine.[3]

-

Drying and Concentration: Dry the organic phase over an anhydrous drying agent such as MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

-

Purification: The resulting crude product, a beige or solid powder, can be further purified by recrystallization from a suitable solvent (e.g., petroleum ether) if necessary.[3]

Caption: Experimental workflow for the synthesis of 2-Chloro-5-methylpyrimidine.

Applications in Drug Development

2-Chloro-5-methylpyrimidine is a privileged scaffold in medicinal chemistry. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various amine, alcohol, or thiol functionalities. This reactivity is extensively exploited to generate libraries of compounds for screening. Pyrimidine derivatives are core components of numerous approved drugs, notably kinase inhibitors for cancer therapy.[3][5]

For instance, the pyrimidine core is central to dual Src/Abl kinase inhibitors like Dasatinib, which are used in the treatment of chronic myelogenous leukemia (CML).[5] The general principle involves designing a molecule that can fit into the ATP-binding pocket of a target kinase, thereby inhibiting its function and disrupting downstream signaling pathways that promote cell proliferation.

Caption: Inhibition of a signaling pathway by a pyrimidine-based kinase inhibitor.

Logical Progression in Drug Discovery

The journey from a simple building block like 2-Chloro-5-methylpyrimidine to a viable drug candidate follows a structured and logical progression. This process begins with the synthesis of a diverse library of compounds, followed by rigorous screening and optimization to identify a single candidate with the desired therapeutic properties.

Caption: Logical workflow from a chemical building block to a drug candidate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. 2-Chloro-5-methylpyrimidine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 2-Chloro-5-methylpyrimidine from 2,4-dichloro-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-chloro-5-methylpyrimidine, a key intermediate in pharmaceutical and agrochemical research. The primary synthetic route detailed is the selective dechlorination of the readily available starting material, 2,4-dichloro-5-methylpyrimidine. Various methodologies employing zinc dust as the reducing agent are presented, offering flexibility in solvent systems and reaction conditions to suit different laboratory settings and scales. All quantitative data is summarized for easy comparison, and a generalized experimental workflow is provided.

Introduction

2-Chloro-5-methylpyrimidine is a crucial building block in the synthesis of a wide range of biologically active molecules. Its selective preparation from 2,4-dichloro-5-methylpyrimidine is a common and important transformation. The key challenge in this synthesis is the selective removal of the chlorine atom at the 4-position while retaining the chlorine atom at the 2-position. This is typically achieved through a reduction reaction, most commonly employing zinc powder. This document outlines several reliable methods for this conversion, providing detailed protocols and comparative data.

Chemical Reaction

Data Summary

The following table summarizes the quantitative data from various reported methods for the synthesis of 2-chloro-5-methylpyrimidine from 2,4-dichloro-5-methylpyrimidine using zinc powder.

| Method | Reagents & Solvents | Reaction Time (h) | Temperature | Yield (%) | Purity/Notes | Reference |

| 1 | Zinc, Water | 3 | Reflux | 78% | 95% purity by ¹H NMR | [1] |